Benzamide, N-(2-propenyloxy)-

Description

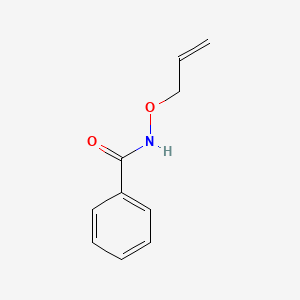

Benzamide, N-(2-propenyloxy)- (CAS 10283-95-1), is a benzamide derivative characterized by an allyloxy (2-propenyloxy) group attached to the nitrogen atom of the benzamide core. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol.

Properties

IUPAC Name |

N-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-8-13-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJYKVARQYEVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481788 | |

| Record name | N-[(Prop-2-en-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42832-36-0 | |

| Record name | N-[(Prop-2-en-1-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(2-propenyloxy)- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, which offers a broad substrate scope and excellent yields .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-propenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.

Substitution: Palladium(II) catalysts are commonly used for substitution reactions, with conditions optimized for high selectivity and yield.

Major Products Formed

Oxidation: Quaternary ammonium cations.

Substitution: Substituted indoles.

Scientific Research Applications

Benzamide, N-(2-propenyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as allosteric activators of human glucokinase, enhancing its catalytic activity through hydrogen bonding interactions with specific residues in the enzyme’s allosteric site . This mechanism is crucial for its potential therapeutic applications in managing type-2 diabetes.

Comparison with Similar Compounds

Parsalmide (5-Amino-N-butyl-2-(2-propynyloxy)benzamide)

- Structure: Features a propynyloxy (propargyloxy) group at the 2-position of the benzamide ring and a butylamino group at the 5-position.

- Parsalmide is a nonsteroidal anti-inflammatory drug (NSAID) with demonstrated anti-inflammatory activity, unlike the unsubstituted N-(2-propenyloxy)benzamide .

- Pharmacological Impact : The propargyloxy group may contribute to stronger interactions with cyclooxygenase (COX) enzymes, a target for NSAIDs.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Alloclamide Hydrochloride

- Structure: 4-Chloro-N-(2-(diethylamino)ethyl)-2-(2-propenyloxy)benzamide.

- Key Differences: Contains a chlorine atom at the 4-position and a diethylaminoethyl group on the nitrogen. Approved as an antitussive, highlighting the role of the chloro substituent in enhancing receptor binding .

- Therapeutic Application: The diethylaminoethyl group may facilitate interactions with cough reflex pathways in the central nervous system.

Benzamide, N,N-Diethyl-2-(2-propen-1-yloxy)- (CAS 63887-51-4)

- Structure: Diethylamino and allyloxy groups on the benzamide nitrogen.

- Molecular formula C₁₄H₁₉NO₂ (MW: 233.31) vs. the simpler N-(2-propenyloxy) derivative (C₁₀H₁₁NO₂) .

- Physicochemical Impact : Higher molecular weight and lipophilicity may improve bioavailability but reduce aqueous solubility.

Phthalimide-Benzamide Hybrids

- Structure : Example: 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide.

- Key Differences: Incorporates a phthalimide moiety, known for environmental friendliness and low toxicity. Exhibits insecticidal activity (LD₅₀: 0.70–1.91 fly), attributed to synergistic effects between benzamide and phthalimide groups .

- Environmental Impact : Lower bioconcentration factors compared to traditional insecticides.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects : Allyloxy and propargyloxy groups modulate electron density on the benzamide ring, affecting binding to targets like COX or HDAC2 .

- Substituent Bulk: Bulky groups (e.g., diethylamino) enhance metabolic stability but may reduce target specificity .

- Therapeutic Diversity: Minor structural changes lead to divergent applications—anti-inflammatory, antitussive, or insecticidal .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-propenyloxy)benzamide derivatives, and what reaction conditions optimize yield?

- Methodological Answer : Common routes involve amidation or substitution reactions. For example, coupling 2-propenyloxy amines with benzoyl chlorides in dichloromethane (DCM) using pyridine as a base achieves moderate yields (60–75%) . Catalytic hydrogenation (Pd/C, H₂) can reduce unsaturated intermediates, while protecting groups like TIPSCl (triisopropylsilyl chloride) enhance regioselectivity . Key parameters include temperature control (0–25°C) and anhydrous conditions to avoid hydrolysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-(2-propenyloxy)benzamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies allyloxy protons (δ 4.5–5.5 ppm) and benzamide carbonyls (δ 165–170 ppm) .

- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- X-ray crystallography : SHELXL (via WinGX suite) resolves bond lengths/angles, with SHELXPRO managing data scaling and hydrogen placement . ORTEP-3 visualizes thermal ellipsoids for steric analysis .

Q. How can researchers assess the purity and stability of N-(2-propenyloxy)benzamide during storage?

- Methodological Answer : Use HPLC with C18 columns (acetonitrile/water gradient) to monitor degradation. Differential Scanning Calorimetry (DSC) detects decomposition temperatures (>150°C in some analogues) . Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyloxy group.

Advanced Research Questions

Q. How do computational docking studies (e.g., AutoDock Vina) predict the biological targets of N-(2-propenyloxy)benzamide derivatives?

- Methodological Answer :

- Ligand preparation : Optimize 3D structures with Open Babel, ensuring correct tautomers and protonation states.

- Grid setup : Define binding pockets using receptor PDB files (e.g., kinases or GPCRs). Adjust grid size to 25 ų for flexibility.

- Scoring : AutoDock Vina’s hybrid scoring function (force field + machine learning) ranks binding affinities (ΔG ≤ –7 kcal/mol suggests strong interactions) . Validate with MD simulations (GROMACS) to assess stability.

Q. What strategies resolve contradictions in crystallographic data for novel benzamide derivatives (e.g., disordered allyloxy groups)?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. HKLF5 format merges overlapping reflections .

- Disorder modeling : Split occupancy (PART command) for allyloxy conformers. Restrain bond distances (DFIX) to prevent overfitting.

- Validation : Check Rint (<5%) and ADPs (anisotropic displacement parameters) with PLATON .

Q. How can structure-activity relationship (SAR) studies optimize benzamide derivatives for enzyme inhibition?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy) at para/meta positions via Suzuki coupling or nucleophilic substitution .

- Activity assays : Measure IC50 against target enzymes (e.g., proteases) using fluorescence-based kits.

- QSAR modeling : Build regression models (e.g., CoMFA) correlating logP, Hammett σ values, and inhibitory potency .

Q. What protocols mitigate mutagenicity risks in benzamide derivatives during synthesis?

- Methodological Answer :

- Ames testing : Screen TA98/TA100 strains (with/without S9 metabolic activation) for frameshift/base-pair mutations .

- Substitution : Replace mutagenic groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) .

- PPE : Use OV/AG-P99 respirators and fume hoods during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental binding assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.